Undecane-1,3-diol
Description
Undecane-1,3-diol (C₁₁H₂₄O₂) is a long-chain aliphatic diol characterized by hydroxyl groups at positions 1 and 3 of an 11-carbon backbone. This compound exhibits moderate hydrophilicity due to its diol functionality, balanced by the hydrophobic nature of its alkyl chain. Surface tension data from the QDB Compound Surface Tension Dataset () indicates a value of 23.6 mN/m for this compound, positioning it between decane-1,2-diol (23.4 mN/m) and tridecane-1,3-diol (23.7 mN/m).
Properties
CAS No. |
6071-32-5 |
|---|---|
Molecular Formula |
C11H24O2 |
Molecular Weight |
188.31 g/mol |
IUPAC Name |
undecane-1,3-diol |
InChI |
InChI=1S/C11H24O2/c1-2-3-4-5-6-7-8-11(13)9-10-12/h11-13H,2-10H2,1H3 |
InChI Key |
CSFUNXXUTSRHPN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC(CCO)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Undecane-1,3-diol can be synthesized through several methods. One common approach involves the reduction of undecane-1,3-dione using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄). The reaction typically occurs in an inert solvent like tetrahydrofuran (THF) under controlled temperature conditions .
Industrial Production Methods
In industrial settings, this compound can be produced through catalytic hydrogenation of undecane-1,3-dione. This process involves the use of a metal catalyst, such as palladium on carbon (Pd/C), under high pressure and temperature. The reaction is carried out in a hydrogen atmosphere to ensure complete reduction of the dione to the diol .
Chemical Reactions Analysis
Types of Reactions
Undecane-1,3-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds such as aldehydes or ketones.
Reduction: Further reduction can lead to the formation of alkanes.
Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used for oxidation reactions.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typical reducing agents.
Substitution: Reagents such as thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can be used for substitution reactions.
Major Products Formed
Oxidation: Undecane-1,3-dione or other carbonyl compounds.
Reduction: Undecane or other alkanes.
Substitution: Halogenated compounds or other substituted derivatives.
Scientific Research Applications
Undecane-1,3-diol has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It serves as a building block for the synthesis of biologically active molecules.
Medicine: It is investigated for its potential use in drug development and delivery systems.
Industry: It is utilized in the production of polymers, surfactants, and other industrial chemicals.
Mechanism of Action
The mechanism of action of undecane-1,3-diol depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity and leading to various physiological effects. The hydroxyl groups in this compound can form hydrogen bonds with target molecules, influencing their structure and function .
Comparison with Similar Compounds
Structural and Functional Group Variations
Aromatic vs. Aliphatic Diols :
- Benzene-1,3-diol derivatives (e.g., 4-(5-heptyl-1,3,4-thiadiazol-2-yl)benzene-1,3-diol, ) feature a phenolic backbone that enhances resonance stability and antimicrobial activity. For example, azo-functionalized benzene-1,3-diol analogs (e.g., compounds 4h and 4i, ) exhibit potent antibacterial activity against Staphylococcus aureus and Listeria monocytogenes, surpassing aliphatic diols in efficacy .
- Undecane-1,3-diol lacks aromaticity, resulting in lower reactivity in electrophilic substitutions but higher chemical stability in non-polar environments.
Chain Length and Substitution :
- Shorter-chain diols like decane-1,2-diol (C₁₀H₂₂O₂) have slightly lower surface tension (23.4 mN/m) due to reduced hydrophobic interactions .
- Longer-chain diols such as pentadecane-1,3-diol (C₁₅H₃₂O₂) exhibit higher surface tension (26.5 mN/m), attributed to increased van der Waals forces .
- Branched diols like 3,3-dimethylundecane () lack hydroxyl groups entirely, emphasizing the critical role of diol functionality in hydrophilicity and hydrogen-bonding capacity.
Physicochemical Properties
| Compound | Surface Tension (mN/m) | Key Applications | Bioactivity |
|---|---|---|---|
| This compound | 23.6 | Surfactants, polymer intermediates | Limited |
| Decane-1,2-diol | 23.4 | Solvents, emulsions | Low |
| Pentadecane-1,3-diol | 26.5 | Lubricants, coatings | Moderate (lipid membranes) |
| 5-Pentadecylbenzene-1,3-diol | N/A | Antimicrobial agents (CAS 3158-56-3) | High (antibacterial) |
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